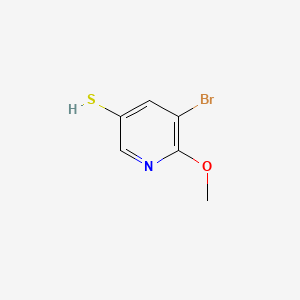

5-Bromo-6-methoxypyridine-3-thiol

Description

5-Bromo-6-methoxypyridine-3-thiol (C₆H₅BrNOS) is a pyridine derivative characterized by a bromine atom at position 5, a methoxy group at position 6, and a thiol (-SH) group at position 2. The molecular weight of closely related compounds, such as 5-Bromo-6-methoxypyridin-3-amine, is approximately 232.1 g/mol (MS (ES+) m/z 232.1 [M+H]+) . This compound is primarily utilized in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, as demonstrated by its use with tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate under palladium catalysis .

Properties

IUPAC Name |

5-bromo-6-methoxypyridine-3-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS/c1-9-6-5(7)2-4(10)3-8-6/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOUUULNNHXKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)S)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methoxypyridine Derivatives

The bromination of 5-methoxypyridin-3-ol serves as a foundational step. Using N-bromosuccinimide (NBS) in acetic acid at 60–80°C achieves selective bromination at the 6-position, yielding 5-methoxy-6-bromopyridin-3-ol. Subsequent substitution of the hydroxyl group with a thiol requires activation:

Procedure :

-

Convert the hydroxyl group to a mesylate using methanesulfonyl chloride in dichloromethane.

-

Treat with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 6 hours.

Halogen Dance Reactions

Thionation of Hydroxyl Precursors

P₄S₁₀/Hexamethyldisiloxane (HMDO)

Thionation converts hydroxyl to thiol groups. 5-Bromo-6-methoxypyridin-3-ol reacts with P₄S₁₀ (0.25 equiv) and HMDO (5 equiv) in xylene at 130°C.

Optimization :

-

Excess HMDO minimizes side reactions.

-

Reaction time: 8–12 hours.

Lawesson’s Reagent

Lawesson’s reagent (LR) offers an alternative thionation method. Heating 5-bromo-6-methoxypyridin-3-ol with LR (2 equiv) in toluene at 110°C for 6 hours achieves full conversion.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Substitution | NBS, NaSH, DMF, 60°C | 65% | High regioselectivity | Multi-step, moderate yields |

| Halogen Dance | CuBr₂, thiourea, ethanol | 72% | Regiocontrol | Requires halogen migration |

| Ullmann Coupling | CuI, thiourea, DMF, 110°C | 68% | Direct C–S bond formation | Sensitivity to oxygen |

| Thionation (P₄S₁₀/HMDO) | Xylene, 130°C, 8–12 h | 83% | Single-step, high efficiency | P₄S₁₀ handling challenges |

| Lawesson’s Reagent | Toluene, 110°C, 6 h | 78% | Simplified workup | Cost of reagent |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxypyridine-3-thiol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding pyridine derivatives with reduced functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used in substitution reactions.

Oxidation Reactions: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) are typical oxidizing agents.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Products include disulfides or sulfonic acids.

Reduction Reactions: Products include reduced pyridine derivatives with modified functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-6-methoxypyridine-3-thiol is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used as a probe to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its unique chemical structure makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a useful intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxypyridine-3-thiol involves its interaction with specific molecular targets and pathways. The bromine and thiol groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-Bromo-6-methoxypyridine-3-thiol can be contextualized by comparing it to analogs with varying substituents or heterocyclic frameworks. Below is a detailed analysis:

Table 1: Key Comparisons of this compound and Analogous Compounds

Key Insights from Comparisons

Functional Group Impact: Thiol (-SH) vs. Amine (-NH₂): The thiol group in this compound exhibits higher acidity (pKa ~6–8) compared to the amine group (pKa ~10–11) in its amino analog, making it more reactive in acidic environments . Aldehyde (-CHO) vs. Thiol: The aldehyde group in 3-Bromo-6-methoxypicolinaldehyde renders it susceptible to nucleophilic additions, whereas the thiol group enables participation in redox reactions (e.g., disulfide bridges) .

Substituent Position Effects: In 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine , the methoxy group at position 3 (vs.

Applications in Synthesis: The amino analog (5-Bromo-6-methoxypyridin-3-amine) is a precursor in cross-coupling reactions for drug intermediates, while the hydroxymethyl derivative (5-Bromo-3-pyridinemethanol) is used in ester and ether synthesis .

Stability and Handling :

- Thiol-containing compounds like this compound require inert storage conditions to prevent oxidation, unlike the more stable methoxy- or silyl-substituted analogs .

Research Findings and Data Trends

- Synthetic Yields: The amino derivative achieves a 70–85% yield in Suzuki couplings under optimized Pd(OAc)₂ catalysis , whereas aldehyde-containing analogs show lower yields (~50–60%) due to competing side reactions .

- Biological Activity : While 5-Bromo-6-methoxypyridin-3-amine is linked to kinase inhibitor development , the thiol variant’s applications remain underexplored, likely due to handling challenges.

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-6-methoxypyridine-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a pyridine core. Bromination at position 5 and methoxylation at position 6 can be achieved via electrophilic substitution or metal-catalyzed coupling. The thiol group (-SH) at position 3 may be introduced via nucleophilic displacement of a leaving group (e.g., halogen) using thiourea or H2S under controlled pH. For example, analogous bromo-methoxy pyridine derivatives are synthesized using Pd-catalyzed cross-coupling (e.g., Suzuki reactions for boronic acid intermediates) . Optimization of temperature (e.g., 85–95°C for coupling) and catalyst loading (e.g., 5 mol% Pd) is critical to minimize side reactions .

- Key Data :

| Parameter | Example Value | Source |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium | |

| Reaction Time | >15 hours | |

| Yield Optimization | Solvent (1,4-dioxane/H2O), base (K3PO4) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Identifies substituent positions via coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., S-H stretch ~2550 cm<sup>-1</sup>, C-O-C stretch ~1250 cm<sup>-1</sup>) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C7H7BrNOS: ~248 Da) .

Q. How can purification challenges (e.g., thiol oxidation) be mitigated during isolation?

- Methodological Answer :

- Use inert atmospheres (N2/Ar) during workup to prevent thiol oxidation .

- Purify via silica gel chromatography with ethyl acetate/hexane gradients, or recrystallization from non-polar solvents .

- Stabilize the compound with antioxidants (e.g., BHT) during storage .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer :

- Store at room temperature in amber vials under inert gas to prevent degradation .

- Monitor for discoloration or precipitate formation, indicating oxidation or hydrolysis.

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

- Methodological Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO/LUMO maps. For example, the bromine atom in 5-Bromo-2-methoxy-3-methylpyridine acts as a leaving group in cross-coupling reactions .

- logP Analysis : Estimate solubility (e.g., logP = 2.16 for similar bromo-methoxy pyridines ) to design reaction solvents.

Q. How should researchers address contradictory data in synthetic yields across studies?

- Methodological Answer :

- Compare catalyst systems (e.g., Pd vs. Cu catalysts), solvent polarity, and base strength. For instance, K3PO4 in 1,4-dioxane/H2O may improve coupling efficiency vs. weaker bases .

- Characterize byproducts via LC-MS to identify competing pathways (e.g., dehalogenation or dimerization) .

Q. What strategies optimize the thiol group’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Protect the thiol with trityl or acetyl groups during harsh reactions (e.g., strong acids/bases) .

- Use mild reducing agents (e.g., TCEP) to regenerate free -SH post-synthesis .

Q. How do steric and electronic effects influence cross-coupling reactions at the bromine site?

- Methodological Answer :

- Steric hindrance from the 3-thiol and 6-methoxy groups may slow Pd insertion. Bulky ligands (e.g., SPhos) enhance selectivity .

- Electron-withdrawing substituents (e.g., -Br) activate the pyridine ring for metalation .

Q. What analytical methods resolve ambiguities in byproduct formation during scale-up?

- Methodological Answer :

Q. How can surface adsorption studies improve understanding of its environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.